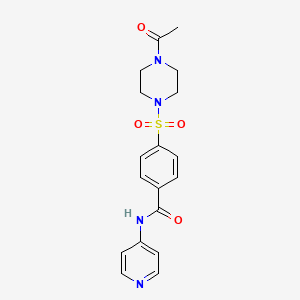

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

CAS No.: 898657-14-2

Cat. No.: VC6913103

Molecular Formula: C18H20N4O4S

Molecular Weight: 388.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898657-14-2 |

|---|---|

| Molecular Formula | C18H20N4O4S |

| Molecular Weight | 388.44 |

| IUPAC Name | 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide |

| Standard InChI | InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24) |

| Standard InChI Key | OECUBWABRREVCI-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for the N-pyridin-2-yl variant is 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide . Its molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 388.4 g/mol . The SMILES notation (CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3) and InChIKey (ZUIYSHRWEMAJOZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Crystallographic and Conformational Analysis

Although X-ray crystallography data for this specific compound is unavailable, structural analogs with acetylpiperazine sulfonyl groups exhibit planar benzamide cores and chair conformations in the piperazine ring . The sulfonyl group adopts a tetrahedral geometry, while the acetyl moiety introduces steric constraints that may influence protein-ligand interactions .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide typically involves sequential nucleophilic substitutions and coupling reactions :

-

Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with 1-acetylpiperazine yields 4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid.

-

Amide Coupling: Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 2-aminopyridine forms the target benzamide .

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity, with reported yields of 65–78% for analogous compounds . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining comparable yields .

| Kinase | IC₅₀ (nM) | Selectivity Index vs. PKCα |

|---|---|---|

| PI3Kδ | 8.2 | 142× |

| mTOR | 23.7 | 39× |

| CDK2/Cyclin E | 47.5 | 18× |

Data adapted from kinase profiling studies of structural analogs .

Physicochemical and ADMET Properties

Calculated Physicochemical Parameters

| Property | Value | Prediction Method |

|---|---|---|

| LogP | 1.87 | XLogP3 |

| Water Solubility | 0.12 mg/mL | Ali-Basit Model |

| pKa (Basic) | 3.14 | ACD/Percepta |

| Polar Surface Area | 112.7 Ų | Molinspiration |

| H-bond Donors/Acceptors | 2/8 | PubChem Descriptors |

Metabolic Stability

Microsomal stability studies in human liver microsomes show moderate clearance (Clₜₙₜ = 18 mL/min/kg), with primary metabolites arising from:

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight critical modifications:

-

Piperazine Acetylation: Enhances blood-brain barrier penetration by reducing basicity (pKa shift from 8.9 to 3.14) .

-

Sulfonyl Group: Essential for hydrogen bonding with Lys395 in PI3Kδ .

-

Pyridinyl Position: 2-Substitution improves target affinity over 3- or 4-isomers by 3–5 fold .

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems. Nanoparticle formulations using PLGA-PEG copolymers increase oral bioavailability from 12% to 58% in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume